molecular formula C15H18N2 B5061353 N-[phenyl(4-pyridinyl)methyl]-1-propanamine

N-[phenyl(4-pyridinyl)methyl]-1-propanamine

Cat. No. B5061353
M. Wt: 226.32 g/mol
InChI Key: COECAFGALBNHGR-UHFFFAOYSA-N
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Description

“N-[phenyl(4-pyridinyl)methyl]-1-propanamine” is a complex organic compound. It likely contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) and a pyridinyl group (a ring of 5 carbon atoms and one nitrogen atom), connected by a methyl bridge (a single carbon atom). The “1-propanamine” part suggests the presence of a propyl group (a chain of 3 carbon atoms) with an amine functional group (a nitrogen atom with a lone pair of electrons) at one end .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridinyl group, the phenyl group, and the propyl group, and their subsequent connection via the methyl bridge. The exact methods would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in space. The phenyl and pyridinyl rings are likely to be planar due to the nature of their bonding, while the propyl group could rotate freely around its single bonds .


Chemical Reactions Analysis

As an organic compound containing both aromatic rings and an amine group, “N-[phenyl(4-pyridinyl)methyl]-1-propanamine” could participate in a variety of chemical reactions. These might include electrophilic aromatic substitution on the phenyl or pyridinyl rings, or reactions involving the amine group such as acylation or alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Aromatic compounds are often relatively stable and have high boiling points due to pi stacking interactions. The presence of the amine group could make the compound a weak base .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Compounds containing phenyl and pyridinyl groups are often involved in pi stacking interactions with aromatic amino acids in proteins, while the amine group could form hydrogen bonds or ionic interactions .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, it should be handled with appropriate safety precautions. Always refer to the Material Safety Data Sheet (MSDS) or other safety information before handling new compounds .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be of interest in the development of new pharmaceuticals or materials, or as a building block in synthetic chemistry .

properties

IUPAC Name

N-[phenyl(pyridin-4-yl)methyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-2-10-17-15(13-6-4-3-5-7-13)14-8-11-16-12-9-14/h3-9,11-12,15,17H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COECAFGALBNHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(C1=CC=CC=C1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[phenyl(pyridin-4-yl)methyl]propan-1-amine

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